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Introduction

5,7-dimethoxycoumarin, also known as Citropten or Limettin, is a naturally occurring organic

compound found in the essential oils of citrus fruits like limes, lemons, and bergamot.[1] Its

chemical formula is C11H1004, and it belongs to the coumarin class of compounds, which are

characterized by a benzopyran-2-one core structure.[2][3] This guide provides a

comprehensive overview of the spectroscopic data for 5,7-dimethoxycoumarin, intended for

researchers, scientists, and professionals in drug development. The data is presented in a

structured format with detailed experimental protocols and a workflow visualization for

spectroscopic analysis.

Physicochemical Properties

Property Value Reference
Molecular Formula C11H1004 [1][2]
Molar Mass 206.19 g/mol [1][2]
Melting Point 146-149 °C [1114]
Appearance Solid [2][5]

Spectroscopic Data
'H NMR Spectroscopy
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The *H NMR spectrum provides information about the hydrogen atoms in a molecule. The
chemical shifts (d) are reported in parts per million (ppm).

Proton .Chemical Shift (3) Multiplicity Cou-lpling Constant
in CDCIs (ppm) (J) in Hz

H-3 6.12 d 96

H-4 7.98 d 96

H-6 6.28 d 23

H-8 6.41 d 23

5-OCHs 3.89 s

7-OCHs 3.86 s

Note: Data compiled from publicly available spectral databases.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of a molecule.[6]
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Carbon Chemical Shift (8) in CDCIs (ppm)
C-2 161.2
C-3 112.9
C-4 144.2
C-4a 100.1
C-5 162.8
C-6 94.9
C-7 164.1
C-8 92.8
C-8a 156.4
5-OCHs 55.9
7-OCHs 55.7

Note: Data compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Wavenumber (cm~—2) Intensity Assignment

~3080 Weak C-H stretch (aromatic)
~2970, ~2840 Weak C-H stretch (methyl)
~1720 Strong C=0 stretch (lactone)
~1610, ~1500, ~1450 Medium-Strong C=C stretch (aromatic)
~1270, ~1120 Strong C-O stretch (ether)
~830 Strong C-H bend (out-of-plane)
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Note: Data compiled from publicly available spectral databases.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of

ions.[8]
lon m/z (relative intensity %)
[M]* 206 (100)
[M-CHs]* 191 (30)
[M-COJ* 178 (60)
[M-CO-CHs]* 163 (45)

Note: Data compiled from publicly available spectral databases.[9]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Solvent Amax (nm)
Ethanol 221, 257, 323
Methanol 221, 256, 322

Note: Data compiled from publicly available spectral databases.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: A small amount of 5,7-dimethoxycoumarin is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in an NMR tube.

 Instrumentation: The spectra are recorded on an NMR spectrometer, for instance, a Bruker
Avance operating at a frequency of 300 MHz or higher for *H NMR.[10]

o Data Acquisition: For *H NMR, standard pulse sequences are used. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single lines for each
unique carbon atom.[11]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the spectrum. The chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.
A small amount of the sample is ground with dry KBr and pressed into a thin, transparent
disk.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample
spectrum is recorded, and the background is automatically subtracted. The spectrum is
typically scanned over a range of 4000-400 cm~1.

o Data Analysis: The characteristic absorption bands are assigned to specific functional
groups.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of the molecule.[8]
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Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).[2]

lonization: Electron lonization (El) is a common method for volatile compounds. The sample
is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

Sample Preparation: A dilute solution of 5,7-dimethoxycoumarin is prepared in a suitable UV-
transparent solvent (e.g., ethanol or methanol).

Instrumentation: The spectrum is recorded using a dual-beam UV-Visible spectrophotometer.

Data Acquisition: The spectrophotometer scans a range of wavelengths (typically 200-800
nm), and the absorbance is recorded. A baseline is first recorded with the solvent-filled
cuvettes.

Data Analysis: The wavelengths of maximum absorbance (Amax) are identified from the
spectrum.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 5,7-dimethoxycoumarin.
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Caption: Workflow for the spectroscopic analysis of 5,7-dimethoxycoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Citropten - Wikipedia [en.wikipedia.org]
e 2.5,7-Dimethoxycoumarin | C11H1004 | CID 2775 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 3. Showing Compound 5,7-Dimethoxycoumarin (FDB010938) - FooDB [foodb.ca]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b191109?utm_src=pdf-body-img
https://www.benchchem.com/product/b191109?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Citropten
https://pubchem.ncbi.nlm.nih.gov/compound/5_7-Dimethoxycoumarin
https://foodb.ca/compounds/FDB010938
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 4. chembk.com [chembk.com]

e 5. echemi.com [echemi.com]

e 6. bhu.ac.in [bhu.ac.in]

e 7.5,7-Dimethoxycoumarin(487-06-9) IR Spectrum [chemicalbook.com]

e 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

e 9. 5,7-Dimethoxycoumarin(487-06-9) 1H NMR [m.chemicalbook.com]
e 10. rsc.org [rsc.org]
e 11. nmr.ceitec.cz [nmr.ceitec.cz]
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dimethoxycoumarin-citropten|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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